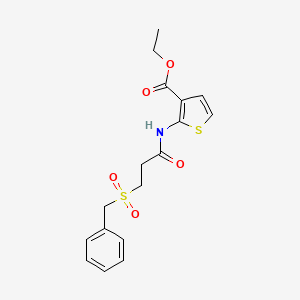

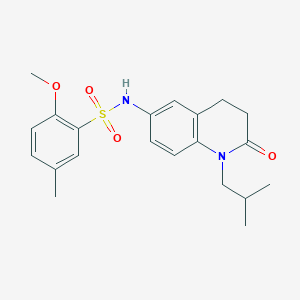

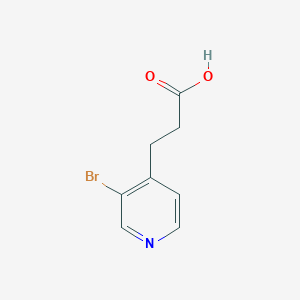

N-(2-(5-环丙基-3-(吡啶-2-基)-1H-吡唑-1-基)乙基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, as indicated by the studies on heterocyclic synthesis. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to give nicotinamide derivatives with a naphthyl moiety . These synthetic pathways are crucial for the development of new compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common feature in these compounds. The pyridine ring can be modified to produce various derivatives with different biological activities. For instance, the introduction of a cyclopropyl group and a pyrazole ring, as in the compound of interest, could potentially alter its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo a range of chemical reactions, including exchange reactions with the nicotinamide moiety of diphosphopyridine nucleotide (DPN), forming analogs of DPN in vitro. This exchange reaction may occur in vivo and has been suggested as a possible mechanism for the toxic effects of some pyridine derivatives . Additionally, the synthesis of bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety involves multiple steps, including cyclization and saponification .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyridine ring can affect the compound's solubility, stability, and reactivity. The antileukemic and toxicity profiles of these compounds are also determined by their chemical properties. Some derivatives have shown a wide range of antileukemic activity, and their effectiveness can be reversed by nicotinamide, indicating a competitive relationship . The utilization of these compounds by various organisms, including mammals, insects, and bacteria, further demonstrates their diverse chemical properties and biological relevance .

科学研究应用

- 三氟甲基吡啶 (TFMP) 衍生物,包括您提到的化合物,在保护作物免受害虫侵害方面发挥着至关重要的作用。第一个进入农药市场的 TFMP 衍生物是氟唑草胺丁酯。 自那时起,超过 20 种新的含 TFMP 的农药已获得 ISO 通用名称 .

- TFMP 衍生物在制药行业中有着应用。 五种含有 TFMP 部分的医药产品已获得市场批准,并且有几种候选药物目前正在进行临床试验 .

- 两种含有 TFMP 部分的兽药已获得市场批准。 这些化合物可能在动物健康和兽医学中有所应用 .

- TFMP 衍生物是使用2-氯-5-(三氟甲基)吡啶 (2,5-CTF)等中间体化合物合成的。 一个简单的单步反应以良好的收率生成 2,5-CTF,它作为各种衍生物的关键结构单元 .

作物保护与农用化学品

医药应用

兽医用途

化学性质与合成

未来展望

属性

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(15-4-3-8-20-13-15)22-10-11-24-18(14-6-7-14)12-17(23-24)16-5-1-2-9-21-16/h1-5,8-9,12-14H,6-7,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDFDSJVFFHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)

![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)